InChI=1S/C10H11BrO3/c1-14-8-3-4-9(11)7(6-8)2-5-10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13)
.
While no direct applications for 3-(5-Bromo-2-methoxyphenyl)propanoic acid are mentioned in the provided papers, the presence of similar structures in bioactive molecules suggests potential research directions. For example, the presence of a bromo-methoxyphenyl moiety in compounds exhibiting antiviral [ [] ], antipsychotic [ [] ], and hepatoprotective activities [ [] ] highlights the potential of this structural motif in medicinal chemistry.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6